5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione
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Overview
Description
5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a bromoanilino group at the 5-position, a chloro group at the 6-position, and a dione structure at the 4,7-positions of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.
Selective Bromination: The nitro compound is then selectively brominated to introduce the bromo group at the desired position.
Allylation: The brominated compound undergoes allylation to introduce an allyl group.
Reduction: Finally, the nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .
Scientific Research Applications
5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-(3-Bromoanilino)pyrido[3,4-d]pyrimidin-6-yl]-3-chloro-prop-2-enamide
- 2-18F-PD153035
- 3-Bromoaniline derivatives
Uniqueness
5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione is unique due to its specific substitution pattern and the presence of both bromo and chloro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
918961-34-9 |
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Molecular Formula |
C13H7BrClN3O2 |
Molecular Weight |
352.57 g/mol |
IUPAC Name |
5-(3-bromoanilino)-6-chloro-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H7BrClN3O2/c14-6-2-1-3-7(4-6)17-11-9(15)13(20)10-8(12(11)19)5-16-18-10/h1-5,17H,(H,16,18) |
InChI Key |
ZHEBDDJFTMKUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl |
Origin of Product |
United States |
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